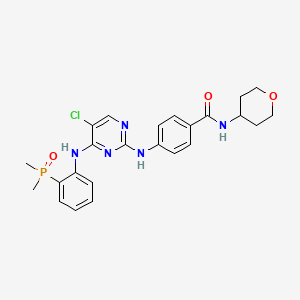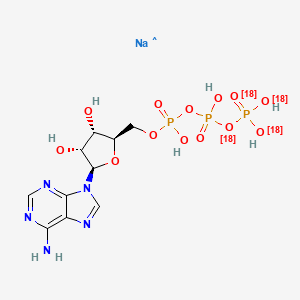
ATP-18O4 (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATP-18O4 (disodium salt) is a labeled form of adenosine 5’-triphosphate disodium salt, where the oxygen atoms in the phosphate groups are replaced with the stable isotope oxygen-18. Adenosine 5’-triphosphate disodium salt is a crucial molecule in cellular energy storage and metabolism, providing the necessary energy to drive metabolic processes and serving as a coenzyme in various cellular reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP-18O4 (disodium salt) involves the incorporation of oxygen-18 into the phosphate groups of adenosine 5’-triphosphate disodium salt. This can be achieved through isotopic exchange reactions using oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of ATP-18O4 (disodium salt) typically involves large-scale isotopic labeling techniques. These methods ensure the efficient incorporation of oxygen-18 into the adenosine 5’-triphosphate disodium salt molecule, followed by purification processes to obtain the final product with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
ATP-18O4 (disodium salt) undergoes various chemical reactions similar to those of adenosine 5’-triphosphate disodium salt. These include:
Hydrolysis: The hydrolysis of ATP-18O4 (disodium salt) results in the formation of adenosine diphosphate and inorganic phosphate, releasing energy.
Phosphorylation: ATP-18O4 (disodium salt) can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate the hydrolysis and phosphorylation reactions. These reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-18O4 (disodium salt) are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, the products depend on the specific substrate being phosphorylated .
Wissenschaftliche Forschungsanwendungen
ATP-18O4 (disodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving phosphate metabolism and energy transfer.
Biology: Employed in research on cellular energy dynamics, signaling pathways, and enzyme kinetics.
Medicine: Utilized in studies related to metabolic disorders, mitochondrial function, and drug development.
Industry: Applied in the development of diagnostic assays and biotechnological processes.
Wirkmechanismus
ATP-18O4 (disodium salt) exerts its effects by participating in energy transfer and metabolic processes within cells. It stores and transports chemical energy, which is released upon hydrolysis to adenosine diphosphate and inorganic phosphate. This energy is used to drive various cellular functions, including muscle contraction, nerve impulse propagation, and biosynthesis . The molecular targets of ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate its hydrolysis and phosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate disodium salt: The unlabeled form of ATP-18O4 (disodium salt), widely used in biochemical research and cellular metabolism studies.
Adenosine diphosphate: A product of ATP hydrolysis, involved in energy transfer and cellular signaling.
Adenosine monophosphate: Another product of ATP hydrolysis, playing a role in cellular energy balance and nucleotide synthesis.
Uniqueness
The uniqueness of ATP-18O4 (disodium salt) lies in its isotopic labeling with oxygen-18, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas requiring detailed analysis of phosphate metabolism and energy transfer .
Eigenschaften
Molekularformel |
C10H16N5NaO13P3 |
|---|---|
Molekulargewicht |
538.17 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |
InChI-Schlüssel |
TYCGNZLSLVRAAR-JVZZOKSRSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


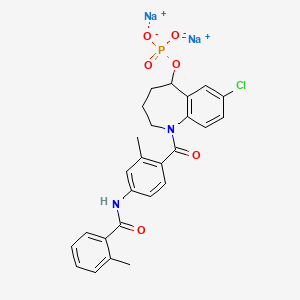
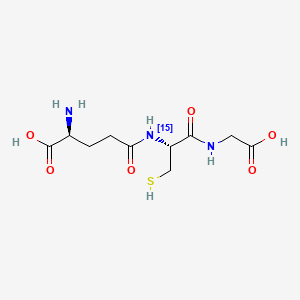
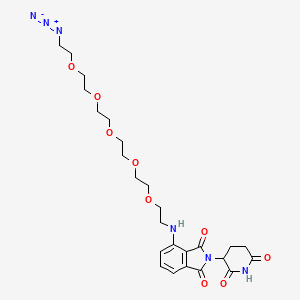
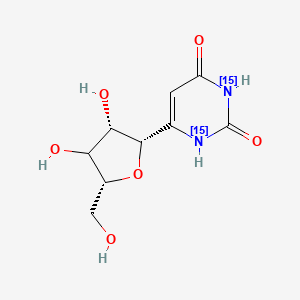
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
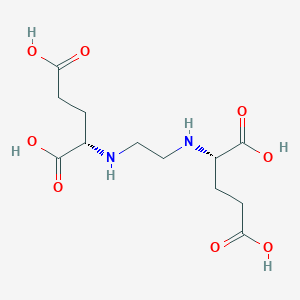
![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)


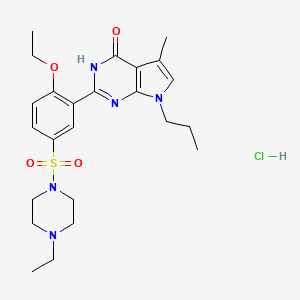
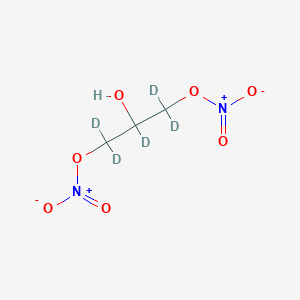

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
